molecular formula C21H21N3O4 B2482070 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 891866-78-7

2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Katalognummer: B2482070
CAS-Nummer: 891866-78-7
Molekulargewicht: 379.416
InChI-Schlüssel: HDSIKKUZOKYCFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(3,5-Dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a high-purity chemical compound intended for research and development purposes. This molecule features a 1,4-dihydropyrazine-2,3-dione core, a scaffold known to be of significant interest in medicinal chemistry and drug discovery . The structure is further functionalized with a 3,5-dimethylphenyl group, a common moiety in the design of various pharmacologically active compounds and synthetic intermediates , as well as a 4-methoxyphenylacetamide side chain. Compounds containing similar acetamide linkages with substituted phenyl groups are frequently explored in scientific research . The presence of these distinct structural domains suggests potential applications as a key intermediate in organic synthesis or as a candidate for biochemical screening in the development of novel therapeutic agents. The specific mechanism of action, physicochemical properties, and biological activity are subjects for ongoing and future research. This product is provided with comprehensive analytical data to ensure identity and purity. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-10-15(2)12-17(11-14)24-9-8-23(20(26)21(24)27)13-19(25)22-16-4-6-18(28-3)7-5-16/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSIKKUZOKYCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be characterized by its complex structure which includes a pyrazine ring and various substituents that may influence its biological properties. The structural formula is represented as follows:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3

Research indicates that compounds similar to 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide may exhibit multiple mechanisms of action:

  • Inhibition of Apoptosis : Compounds in this class have been shown to interact with key apoptosis regulators such as MDM2 and XIAP. By inhibiting these proteins, the compound can promote apoptosis in cancer cells .
  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can have IC50 values as low as 0.3 µM against certain leukemia and neuroblastoma cell lines .

Biological Activity Data

The following table summarizes key biological activities reported for the compound and its analogs:

Activity IC50 Value (µM) Cell Line Reference
Cytotoxicity0.3ALL (EU-3)
Cytotoxicity0.5 - 1.2Neuroblastoma (NB)
Inhibition of MDM2Not specifiedVarious Cancer Cells
Induction of ApoptosisYesp53-deficient cells

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the efficacy of a closely related analogue of the compound against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 0.3 µM for ALL cells, demonstrating its potential as an anticancer agent .
  • Mechanistic Studies : Another investigation focused on the dual inhibition of MDM2 and XIAP by similar compounds. The study found that this dual action not only activated p53 but also induced caspase-dependent apoptosis in cancer cells, suggesting a promising therapeutic strategy for cancers with high MDM2 and XIAP expression .

Pharmacological Implications

The biological activity of this compound suggests several pharmacological implications:

  • Potential Anticancer Therapeutics : Given its ability to induce apoptosis in cancer cells, it may serve as a lead compound for developing new anticancer drugs.
  • Targeting Apoptotic Pathways : The inhibition of apoptotic regulators like MDM2 and XIAP positions this compound as a candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutics.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure R1 (Pyrazine/Pyrimidine Substituent) R2 (Acetamide Substituent) Key Properties/Inferences
Target Compound 3,4-Dihydropyrazine-2,3-dione 3,5-Dimethylphenyl 4-Methoxyphenyl High lipophilicity; potential H-bonding via dioxo groups
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide Phenoxyacetamide 4-Bromo-3,5-dimethylphenyl 2-(Hydroxymethyl)phenyl Increased polarity due to -OH; bromine may hinder metabolism
N-(4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)acetamide derivatives Pyrazolo[3,4-d]pyrimidine Variable (e.g., fluoroaryl) 4-Methoxyphenyl Enhanced kinase inhibition via planar heterocycle
Chromenone-pyrazolo[3,4-d]pyrimidine hybrids (e.g., Example 83 ) Chromenone-pyrimidine Fluorophenyl/isopropoxy Fluorophenyl High melting points (302–304°C); fluorination improves bioavailability

Key Observations:

  • Core Heterocycle: The target’s dihydropyrazine-2,3-dione core differs from pyrazolo[3,4-d]pyrimidine () or pyrimidinone () scaffolds. The dioxo groups may enhance hydrogen-bonding interactions with biological targets compared to non-oxidized heterocycles.
  • Substituent Effects :
    • The 3,5-dimethylphenyl group (target) vs. bromo () or fluoro () substituents: Bromine increases molecular weight and steric hindrance, while fluorine improves metabolic stability and membrane permeability .
    • The 4-methoxyphenyl acetamide (target) vs. hydroxymethylphenyl () or chlorobenzyl (): Methoxy balances lipophilicity and solubility, whereas hydroxymethyl introduces polarity but may reduce stability .

Physicochemical and Thermal Properties

  • Melting Points: Chromenone-pyrimidine hybrids in exhibit high melting points (302–304°C), suggesting strong crystalline packing due to planar fluorophenyl groups .
  • Solubility : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility relative to fully aromatic or halogenated derivatives (e.g., ’s brominated analogue).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.